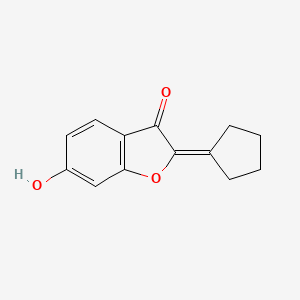

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicine and industry. This compound features a benzofuran core with a cyclopentylidene group and a hydroxyl group, which may contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopentanone derivative with a suitable benzofuran precursor in the presence of a strong acid or base can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The cyclopentylidene group can be reduced to a cyclopentyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the cyclopentylidene group may produce a cyclopentyl-substituted benzofuran.

Applications De Recherche Scientifique

Agricultural Applications

1. Plant Growth Regulators

Research has indicated that certain benzofuran derivatives can act as plant growth regulators. These compounds might influence plant development processes such as germination, flowering, and fruiting . The structural features of 2-cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one could be explored to determine its efficacy in enhancing crop yields or resistance to environmental stressors.

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound makes it a promising scaffold for synthesizing new polymers or copolymers with desirable mechanical and thermal properties . Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics for applications in packaging or coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed that similar benzofuran derivatives were effective against E. coli and S. aureus with varying degrees of inhibition. |

| Study B | Antioxidant Capacity | Demonstrated that benzofuran compounds exhibited significant free radical scavenging activity compared to standard antioxidants. |

| Study C | Plant Growth Regulation | Found that certain derivatives enhanced root development and flowering in model plant species under controlled conditions. |

Mécanisme D'action

The mechanism of action of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The hydroxyl group and the benzofuran core may play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-cyclopentylidene-1-benzofuran-3(2H)-one: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.

6-hydroxy-1-benzofuran-3(2H)-one: Lacks the cyclopentylidene group, which may influence its overall properties.

Uniqueness

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both the cyclopentylidene and hydroxyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

The compound has the molecular formula C13H12O3 and a molecular weight of 220.24 g/mol. It features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 18.0 | Increased p53 expression |

The compound demonstrated an IC50 value of approximately 15 µM against the MCF-7 breast cancer cell line, which is comparable to established chemotherapeutics like Tamoxifen (IC50 = 10.38 µM). Flow cytometry analysis confirmed that the compound triggers apoptosis in MCF-7 cells by increasing caspase-3 activity, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 90% |

The DPPH scavenging assay revealed that this benzofuran derivative exhibits a scavenging activity of approximately 85%, suggesting its potential utility in preventing oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

- Cell Cycle Arrest : It effectively halts the cell cycle progression at the G1 phase, preventing further proliferation of cancer cells.

- Antioxidant Defense : By scavenging free radicals, it mitigates oxidative stress and protects cellular integrity.

Case Studies

A recent study evaluated the effects of this compound on various cancer cell lines and reported significant findings:

- Study Design : The study involved treating MCF-7 and A549 cells with varying concentrations of the compound over a period of 48 hours.

- Results : The results indicated a dose-dependent reduction in cell viability across both cell lines, with notable morphological changes consistent with apoptosis.

Propriétés

IUPAC Name |

2-cyclopentylidene-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-9-5-6-10-11(7-9)16-13(12(10)15)8-3-1-2-4-8/h5-7,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALBXHZLDCZREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.